rhEPO
Description
Properties
IUPAC Name |
(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4R,5S,6R)-5-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-7-(2-hydroxyethyl)-5-methoxy-9,16-dimethyl-1-oxacyclohexadeca-11,13-dien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H73NO16/c1-22-18-27(16-17-44)36(59-40-34(47)33(43(8)9)35(24(3)56-40)58-32-21-42(7,51)39(49)26(5)55-32)37(52-10)28(45)19-30(46)53-23(2)14-12-11-13-15-29(22)57-31-20-41(6,50)38(48)25(4)54-31/h11-13,15,22-29,31-40,44-45,47-51H,14,16-21H2,1-10H3/b12-11+,15-13+/t22-,23-,24-,25+,26+,27+,28-,29+,31+,32+,33-,34-,35-,36+,37+,38+,39+,40+,41-,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKGNDLRMLFWEX-IUJNAFBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCO)C)OC4CC(C(C(O4)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CCO)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H73NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
848.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Colorless liquid /sterile injection/ | |
CAS No. |
113427-24-0 | |
| Record name | EPOETIN ALFA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7584 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Fed-Batch and Perfusion Cultures
Modern bioreactor systems, such as wave-mixed disposable bioreactors, enable scalable this compound production. A study using a 10 L wave bioreactor achieved a 42% recovery rate with repeated-batch cultures, maintaining cell viability above 80% for 14 days. Key parameters include:
-
pH : 7.0–7.2
-
Dissolved Oxygen : 40–60% air saturation
-
Temperature : 36.5°C
Media Formulation
Chemically defined media supplemented with growth factors (e.g., insulin-like growth factor-1) and cholesterol enhance cell density and this compound titers. Glutamine-free formulations reduce ammonia accumulation, mitigating toxicity.
Downstream Purification Strategies
Initial Capture and Desalting
Post-harvest clarification involves centrifugation (1,000–3,000 ×g) followed by depth filtration. Source outlines a desalting protocol using Millipore YM-3 centrifugal filters:
-
Membrane Wash : 250 μL ddH₂O centrifuged at 13,000 ×g for 10 minutes.
-
Sample Concentration : 250 μL this compound solution centrifuged under same conditions.
-
Desalting : Four cycles of ddH₂O rinsing to remove urea and salts.
Chromatographic Purification
A two-step process is standard:
| Step | Resin | Conditions | Outcome |
|---|---|---|---|
| Affinity Chromatography | Blue Sepharose CL-6B | 0.1 M phosphate buffer, pH 7.4 | 60–70% purity, 80% recovery |
| Ion Exchange | Q Sepharose Fast Flow | 0–1 M NaCl gradient in 20 mM Tris, pH 8 | >90% purity, 42% overall yield |
Source reports that blue Sepharose selectively binds this compound via hydrophobic interactions, while anion-exchange chromatography resolves isoforms based on sialic acid content.
Analytical Characterization of this compound
Capillary Zone Electrophoresis (CZE)
Per the European Pharmacopoeia, CZE separates this compound isoforms with a resolution of ≥1.5. Source details the method:
-
Capillary : 50 μm ID, 40 cm length
-
Buffer : 6 M urea, 0.1% Tween 20, 20 mM sodium dihydrogen phosphate (pH 3.4)
-
Voltage : 143 V/cm for 70 minutes
System suitability requires ≤2% RSD in migration time for isoform 2.
Isoelectric Focusing (IEF)
Challenges in Glycosylation and Stability
Despite advancements, glycan heterogeneity remains a critical challenge. Source identifies that CHO cells produce predominantly tetra-sialylated N-glycans (80–90%), whereas Pichia pastoris yields high-mannose structures linked to immunogenicity. Accelerated stability studies (25°C, 60% RH) show deamidation and oxidation rates of <5% over 6 months when stored in citrate-buffered formulations (pH 6.8) .
Chemical Reactions Analysis
Types of Reactions: Recombinant human erythropoietin undergoes various post-translational modifications, including glycosylation, which is crucial for its stability and biological activity . The glycosylation process involves the addition of carbohydrate groups to specific amino acid residues in the protein.
Common Reagents and Conditions: The glycosylation of recombinant human erythropoietin is typically carried out in the endoplasmic reticulum and Golgi apparatus of the host cells. Enzymes such as glycosyltransferases are involved in this process .
Major Products Formed: The major products formed from the glycosylation reactions are glycoproteins with complex carbohydrate structures. These glycoproteins exhibit enhanced stability and prolonged half-life in the bloodstream .
Scientific Research Applications
Recombinant human erythropoietin has a wide range of scientific research applications:
Medicine: It is used to treat anemia in patients with chronic kidney disease, cancer, and those undergoing chemotherapy. It is also used in the treatment of anemia in premature infants and patients with HIV/AIDS.
Mechanism of Action
Recombinant human erythropoietin exerts its effects by binding to the erythropoietin receptor on the surface of erythroid progenitor cells in the bone marrow . This binding activates several signal transduction pathways, leading to the proliferation and differentiation of these cells into mature red blood cells . The primary molecular targets involved in this process include the erythropoietin receptor and various intracellular signaling molecules .
Comparison with Similar Compounds
Structural Features :
- Glycosylation : rhEPO contains three N-glycosylation sites (Asn24, Asn38, Asn83) and one O-glycosylation site (Ser126), with carbohydrate content ~40%. Glycosylation patterns vary across isoforms (e.g., alpha, beta, zeta), influencing pharmacokinetics and receptor binding .
- Biosynthesis : Produced in Chinese hamster ovary (CHO) cells, this compound's glycosylation is species- and tissue-dependent, leading to heterogeneity in sialylation and terminal galactosylation .
Comparison with Similar Compounds
Endogenous EPO vs. This compound
Key Insight: While this compound mimics endogenous EPO functionally, glycosylation differences extend its half-life and alter clearance rates. However, identical antigenicity complicates doping detection .
This compound Isoforms: Alpha, Beta, Zeta, and Biosimilars
Key Insight : NeuroEPO+, a basic this compound variant, shows reduced sialylation for enhanced blood-brain barrier (BBB) penetration, optimizing neuroprotection .
Carbamylated EPO (cEPO): A Non-Erythropoietic Variant
Key Insight : cEPO retains cytoprotective effects without stimulating erythropoiesis, mitigating thrombosis risks associated with high-dose this compound .
Long-Acting ESAs: Darbepoetin Alfa vs. This compound
Key Insight : Darbepoetin’s extended half-life reduces dosing frequency but shows comparable hepcidin-25 suppression dynamics to this compound in hemodialysis patients .
This compound in Drug Delivery Systems
| Formulation | This compound Solution | PLGA Microspheres |
|---|---|---|
| t₁/₂ in Rats | 4–8 hours | 21–32× longer |
| Bioavailability | 100% | 200% (relative) |
| Release Kinetics | Immediate | Zero-order (30 days) |
Key Insight : Encapsulation in poly(lactic-co-glycolic acid) (PLGA) microspheres sustains this compound release, enhancing bioavailability and compliance .
Clinical and Mechanistic Comparisons
Neuroprotective Efficacy
Biological Activity
Recombinant human erythropoietin (rhEPO) is a glycoprotein that plays a crucial role in erythropoiesis, the process of red blood cell production. Initially developed for treating anemia, especially in patients with chronic kidney disease and those undergoing chemotherapy, this compound has garnered attention for its broader biological activities, including neuroprotection and potential applications in various clinical settings. This article delves into the biological activity of this compound, supported by data tables, case studies, and recent research findings.
Erythropoietin Receptor Activation
this compound exerts its effects primarily through binding to the erythropoietin receptor (EPOR) on erythroid progenitor cells in the bone marrow. This interaction stimulates cell proliferation and differentiation into mature red blood cells. Additionally, this compound has been shown to activate intracellular signaling pathways such as the JAK2/STAT5 pathway, which further promotes erythropoiesis and has implications for neuroprotection.
Biological Activity in Clinical Applications
1. Hematopoietic Effects
The primary use of this compound is in treating anemia associated with chronic kidney disease and cancer. A meta-analysis of multiple studies indicated that this compound significantly improves hemoglobin levels compared to placebo.
| Study Type | Population | Treatment Group | Hemoglobin Change (g/dL) | P-value |
|---|---|---|---|---|
| RCT | Anemic patients | This compound vs. Placebo | 1.63 (95% CI 1.46-1.80) | <0.001 |
| Cohort | Cancer patients | This compound treatment | Reduction in RBCT by 18% | N/A |
This table summarizes findings from several clinical trials demonstrating the efficacy of this compound in improving hematological parameters.
2. Neuroprotective Effects
Recent studies have explored the neuroprotective properties of this compound, particularly in premature infants and patients with neurological disorders. A randomized clinical trial found that early high-dose this compound administration was associated with reduced incidences of white and gray matter injuries in preterm infants.
| Study Type | Population | Treatment Group | Outcome | P-value |
|---|---|---|---|---|
| RCT | Premature infants | High-dose this compound | Reduced brain injuries | <0.05 |
| Meta-Analysis | Various studies | Low vs High-dose | Higher cognitive scores | <0.004 |
Case Studies
Case Study 1: Use in Cancer-Induced Anemia
In a cohort study involving cancer patients with anemia, treatment with this compound resulted in a significant increase in hemoglobin levels and decreased the need for red blood cell transfusions (RBCT). The study reported an effective rate of 53% among treated patients.
Case Study 2: Neurodevelopmental Outcomes in Premature Infants
A comprehensive review indicated that high-dose this compound improved cognitive outcomes in premature infants, suggesting its role as a neuroprotective agent beyond its hematopoietic functions.
Research Findings
Recent research has focused on alternative production methods for this compound, such as using transgenic plants. A study demonstrated that biologically active this compound could be produced from Nicotiana tabacum hairy root cultures, showing comparable efficacy to traditional mammalian cell lines.
Q & A
Q. What methodologies are currently employed to distinguish rhEPO from endogenous EPO (uEPO) in biological samples?
Immunoassays, such as chemiluminescent (CHEM) and enzyme-linked immunosorbent assays (ELISA), are standard due to the near-identical biochemical properties of this compound and uEPO. Traditional methods like HPLC, GC-MS, and spectroscopy lack specificity for differentiation . For validation, researchers must pair immunoassays with orthogonal techniques (e.g., glycan profiling) to confirm recombinant origin.
Q. How can researchers assess the biological activity of this compound in vitro?
- Cell proliferation assays : CD34+ hematopoietic stem cells are cultured with this compound, and proliferation is quantified via flow cytometry or colony-forming unit (CFU) assays .
- Receptor-binding assays : Surface plasmon resonance (SPR) or competitive ELISA using anti-EPO receptor antibodies .
- Western blotting : Post-deglycosylation analysis to verify protein integrity and receptor interaction .
Q. What are the primary challenges in detecting this compound in doping studies, and how are they addressed?
this compound’s short detection window in plasma/urine necessitates indirect methods, such as monitoring reticulocyte counts, hemoglobin mass, and soluble transferrin receptor (sTfR) levels. The Athlete Biological Passport (ABP) integrates longitudinal hematological data to infer this compound use . Direct methods like isoelectric focusing (IEF) or capillary electrophoresis (CE) can identify charge variants but require high sensitivity .
Advanced Research Questions
Q. What advanced analytical techniques characterize this compound glycosylation patterns and ensure batch-to-batch consistency?
- LC-MS with Electron-Activated Dissociation (EAD) : Provides site-specific glycan mapping and quantifies relative abundances, critical for assessing post-translational modifications .
- Imaged capillary IEF (icIEF) : Validated under ICH guidelines for charge heterogeneity analysis, ensuring reproducibility across labs. Parameters include isoform distribution (pI 3.5–4.5) and peak area precision (RSD < 5%) .
- Multi-attribute monitoring (MAM) : Combines LC-MS and machine learning to track critical quality attributes (CQAs) during production .
Q. How do researchers investigate the neuroprotective mechanisms of this compound in experimental models of brain injury?
- In vitro models : Primary neuronal cultures exposed to oxidative stress are treated with this compound. Outcomes include PPARγ pathway activation (via qPCR/Western blot) and reduced senescence markers (e.g., β-galactosidase) .
- In vivo models : Traumatic brain injury (TBI) in rats involves this compound administration followed by mitochondrial function assays (e.g., cytochrome-c release) and cytokine profiling (TNF-α, IL-6) . Blocking PI3K/Akt pathways confirms upstream regulation of PPARγ .
Q. What experimental models are utilized to study this compound’s cardioprotective effects, and how are outcomes quantified?
- Myocardial infarction (MI) in rats : Coronary artery ligation is followed by this compound treatment. Functional outcomes include echocardiography (ejection fraction, wall motion) and histology (apoptosis via TUNEL staining) .
- Ischemia-reperfusion injury in cardiomyocytes : Hypoxia-reoxygenation (H/R) models measure caspase-3 activity and Bcl-2/Bax ratios to assess antiapoptotic effects .
Q. How can batch-to-batch variability in this compound production be minimized?
- Glycosylation control : Optimizing cell culture conditions (e.g., pH, glucose, dissolved O₂) stabilizes glycan profiles. Chinese hamster ovary (CHO) cells are preferred for human-like glycosylation .
- Process analytical technology (PAT) : Real-time monitoring of critical parameters (e.g., lactate levels, osmolality) using bioreactor sensors .
Methodological Considerations for Experimental Design
Q. What statistical approaches are recommended for analyzing this compound’s dose-response effects in preclinical studies?
- Non-linear regression : Fit dose-response curves using the four-parameter logistic model (EC₅₀ calculation).
- Longitudinal mixed-effects models : Account for repeated measures in hematological or functional outcomes .
Q. How do researchers validate this compound’s off-target effects in complex biological systems?
- Transcriptomics : RNA-seq identifies pathways modulated by this compound beyond erythropoiesis (e.g., TGF-β, IL-6 signaling) .
- Proteomic profiling : SILAC (stable isotope labeling) quantifies changes in cytokine networks .
Data Contradictions and Resolution
Q. Why do some studies report inconsistent neuroprotective outcomes with this compound?
Variability arises from differences in dosing (e.g., 3,000 IU/kg vs. 500 IU/kg), administration timing (pre- vs. post-injury), and model specificity (e.g., stroke vs. TBI). Meta-analyses recommend standardized protocols, such as acute-phase administration and cross-validation across species .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
